molecular formula C22H21NO3 B3942143 3-(2-hydroxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide

3-(2-hydroxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide

Cat. No.: B3942143
M. Wt: 347.4 g/mol
InChI Key: LPVVIAKWGNRRDB-UHFFFAOYSA-N
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Description

3-(2-hydroxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxyphenyl group, a methoxyphenyl group, and a phenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxybenzaldehyde with 4-methoxyaniline to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with phenylacetic acid under amide coupling conditions to yield the final product.

Reaction Conditions:

    Step 1: Condensation of 2-hydroxybenzaldehyde with 4-methoxyaniline in the presence of an acid catalyst (e.g., hydrochloric acid) at room temperature.

    Step 2: Reduction of the Schiff base using a reducing agent such as sodium borohydride in ethanol.

    Step 3: Amide coupling of the resulting amine with phenylacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to the corresponding amine.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-hydroxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent due to its structural similarity to known bioactive compounds.

    Materials Science: It can be used as a building block for the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets in the body. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in proteins, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)-N-phenylpropanamide
  • 3-(4-methoxyphenyl)-N-phenylpropanamide
  • 3-(2-hydroxyphenyl)-N-(4-methoxyphenyl)propanamide

Uniqueness

3-(2-hydroxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide is unique due to the presence of both hydroxyphenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for medicinal and materials research.

Properties

IUPAC Name

3-(2-hydroxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-26-18-13-11-17(12-14-18)23-22(25)15-20(16-7-3-2-4-8-16)19-9-5-6-10-21(19)24/h2-14,20,24H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVVIAKWGNRRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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